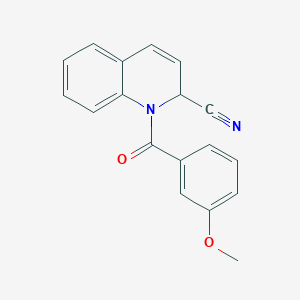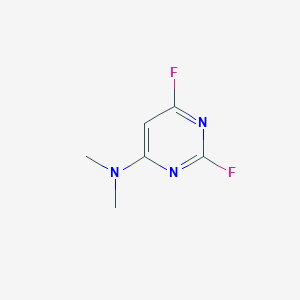
(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodophenylacetic acid
- 4-Iodobenzoic acid
- 4-Iodophenylalanine
Uniqueness
(2E)-4-(4-Iodophenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of an iodine atom on the phenyl ring and the butenoic acid moiety These features confer distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
35504-88-2 |
|---|---|
Molekularformel |
C10H7IO3 |
Molekulargewicht |
302.06 g/mol |
IUPAC-Name |
(E)-4-(4-iodophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ |
InChI-Schlüssel |
IKCHXXGHWPWNOJ-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)I |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
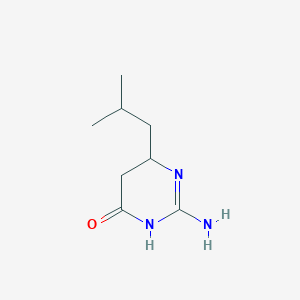
![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)
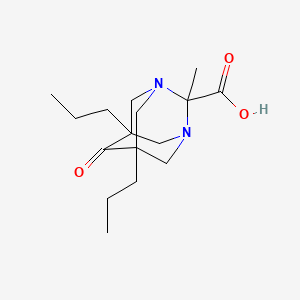

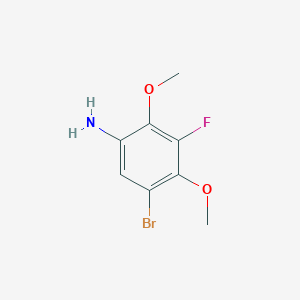
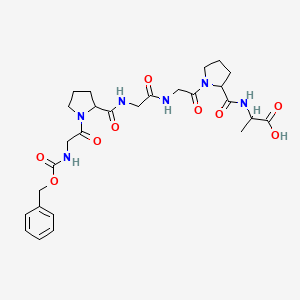
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)

